![molecular formula C14H12FNO4S B2957756 3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid CAS No. 1184692-66-7](/img/structure/B2957756.png)

3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

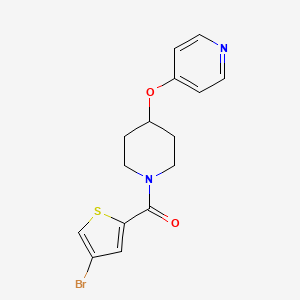

“3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid” is a chemical compound. It’s related to “4- ( ( (3-chloro-4-fluorophenyl)sulfonamido)methyl)benzoic acid” which has a molecular weight of 343.76 . Another related compound is “(+)-3- [ [ (4-FLUOROPHENYL)SULFONYL]METHYLAMINO]-1,2,3,4-TETRAHYDRO-9H-CARBAZOLE-9-ACETIC ACID” with a molecular weight of 416.47 .

Wissenschaftliche Forschungsanwendungen

Plant Stress Tolerance Induction

Benzoic acid derivatives, including those similar in structure to 3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid, have been found to play a significant role in inducing multiple stress tolerances in plants. Research by Senaratna et al. (2004) demonstrated that benzoic acid and its derivatives could effectively induce tolerance to heat, drought, and chilling stress in bean and tomato plants. This suggests that the benzoic acid moiety, common across these molecules, could be the functional group imparting stress tolerance (Senaratna et al., 2004).

Synthesis of Optically Active Amino Acid Derivatives

Optically active α-amidoalkylphenyl sulfones, which share structural features with this compound, can be synthesized from chiral aldehydes. This process involves the use of benzenesulfinic acid in anhydrous conditions. The resultant sulfones can undergo further reactions to yield nitro adducts with high anti diastereoselectivity, leading to the production of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. These derivatives are crucial for the synthesis of biologically active compounds, highlighting the compound's importance in medicinal chemistry (Foresti et al., 2003).

Herbicide Activity Modification

The introduction of fluorine atoms into herbicidal compounds, akin to the fluorine in this compound, can significantly alter their properties. Research by Hamprecht et al. (2004) showed that fluorine substitution in bentranil analogues could drastically change their herbicidal effectiveness. This highlights the potential of such structural modifications in developing new, more effective herbicides with specific activity profiles (Hamprecht et al., 2004).

Proton Exchange Membrane Applications

Compounds containing sulfonated 4-fluorobenzophenone, structurally related to this compound, have been utilized in the development of comb-shaped poly(arylene ether sulfone)s for proton exchange membranes. These membranes show high proton conductivity, making them suitable for fuel cell applications. This research underscores the potential of fluorinated sulfonamide compounds in enhancing the performance of materials for energy conversion technologies (Kim et al., 2008).

Antimicrobial Activity

The structural framework of this compound is similar to that of compounds exhibiting significant antimicrobial properties. Ghorab et al. (2017) synthesized a series of compounds featuring the benzenesulfonamide moiety, which displayed potent antibacterial and antifungal activities. These findings suggest the potential of such compounds in the development of new antimicrobial agents, highlighting the importance of the sulfonamide group in medicinal chemistry (Ghorab et al., 2017).

Wirkmechanismus

Target of Action

The primary target of 3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid is Methionine aminopeptidase 2 . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.

Mode of Action

This interaction could potentially alter protein synthesis and regulation .

Result of Action

Given its target, it is likely to affect protein synthesis and regulation, potentially leading to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can impact its stability and interaction with its target .

Eigenschaften

IUPAC Name |

3-[[(4-fluorophenyl)sulfonylamino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c15-12-4-6-13(7-5-12)21(19,20)16-9-10-2-1-3-11(8-10)14(17)18/h1-8,16H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPSBQFRAXKMOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CNS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2957674.png)

![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2957676.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2957679.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2957681.png)

![methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/no-structure.png)

![1-(4-Chlorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2957685.png)

![N-Ethyl-6-methyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2957688.png)

![1-(azepan-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2957691.png)

![3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2957696.png)